
N-(2-Hydroxy-3-methoxypropyl)-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxy-3-methoxypropyl)-4-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxy and methoxy group on the propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-methoxypropyl)-4-methylbenzene-1-sulfonamide can be achieved through a multi-step process:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and 2-hydroxy-3-methoxypropylamine.
Reaction Conditions: The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.
Procedure: The 4-methylbenzenesulfonyl chloride is reacted with 2-hydroxy-3-methoxypropylamine in the presence of the base. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and efficiency, often involving continuous flow reactors and automated purification systems to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-3-methoxypropyl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of N-(2-oxo-3-methoxypropyl)-4-methylbenzene-1-sulfonamide.
Reduction: Formation of N-(2-hydroxy-3-methoxypropyl)-4-methylbenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Hydroxy-3-methoxypropyl)-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-3-methoxypropyl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-3-methoxybenzyl)-N-p-tolylacetamide
- 4-Hydroxy-3-methoxybenzaldehyde nicotinamide
Uniqueness
N-(2-Hydroxy-3-methoxypropyl)-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both hydroxy and methoxy groups on the propyl chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
821775-56-8 |
|---|---|
Molecular Formula |
C11H17NO4S |
Molecular Weight |
259.32 g/mol |
IUPAC Name |
N-(2-hydroxy-3-methoxypropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO4S/c1-9-3-5-11(6-4-9)17(14,15)12-7-10(13)8-16-2/h3-6,10,12-13H,7-8H2,1-2H3 |
InChI Key |
RKWLINWLLXHYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



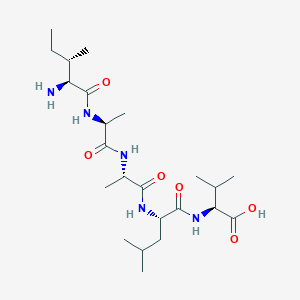
![Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-](/img/structure/B14225726.png)
![1-[2-(Triphenylstannyl)ethenyl]cyclooctan-1-ol](/img/structure/B14225729.png)

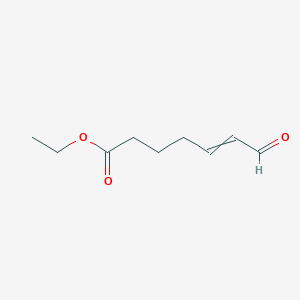

![(NE)-N-[(2E)-2-hydrazinylidene-5-methylhexan-3-ylidene]hydroxylamine](/img/structure/B14225748.png)

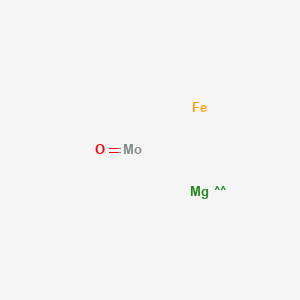
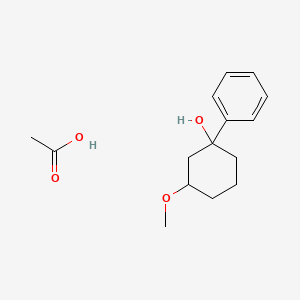
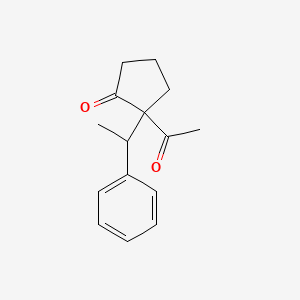
![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)
